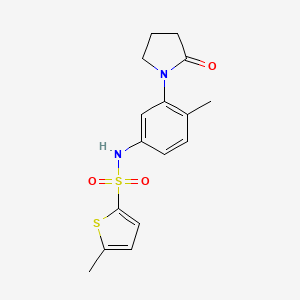

5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

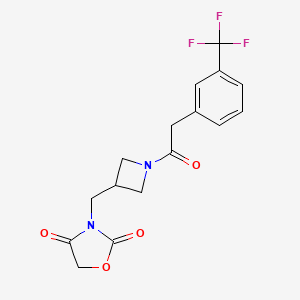

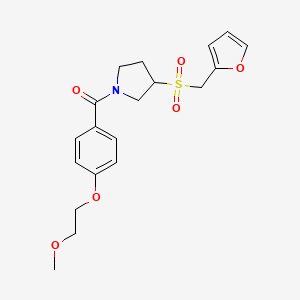

The compound “5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a sulfonamide group and a methyl group. The sulfonamide group is further substituted with a phenyl ring, which is substituted with a pyrrolidinone ring and a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Pyrrolidinone rings, for example, are often synthesized from gamma-amino acids or by cyclization of amino acids .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, phenyl, and pyrrolidinone rings. The exact geometry would depend on the specific arrangement of these rings and their substituents .Chemical Reactions Analysis

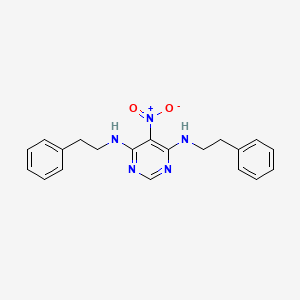

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidinone ring could potentially undergo reactions at the carbonyl group, and the thiophene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and pyrrolidinone groups could increase its solubility in polar solvents .Scientific Research Applications

- The compound has shown promise as an antithrombotic agent. Specifically, it interacts with the S1 subsite, combining good oral bioavailability with high potency for nonbasic targets . Clinical development is underway for its use in preventing and treating thromboembolic diseases.

- In experiments involving electrically stimulated rat vas deference contractions, certain stereoisomers of this compound were found to be effective positive allosteric modulators of the sigma-1 receptor. These findings highlight its potential in sigma receptor-related research .

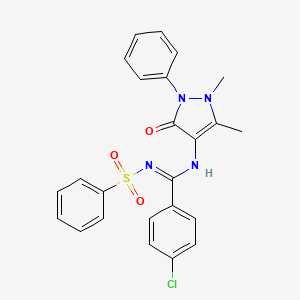

- The pyrrolidine ring’s stereogenicity significantly influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can explore these stereochemical aspects to design new pyrrolidine compounds with diverse biological profiles .

- The pyrrolidine ring, as part of this compound, contributes to structural diversity. Medicinal chemists widely use nitrogen heterocycles like pyrrolidine to modify physicochemical parameters and enhance ADME/Tox properties in drug candidates .

- Thiophene derivatives, including this compound, have attracted attention in drug discovery. The combination of the pyrrolidine ring and the thiophene-sulfonamide group offers unique opportunities for exploring pharmacophore space and achieving three-dimensional coverage .

- Researchers have developed synthetic strategies for constructing thiophene derivatives. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters yields tricyclic 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones. These synthetic approaches contribute to the availability of diverse thiophene-based compounds .

Antithrombotic Agents

Sigma-1 Receptor Modulation

Stereochemistry and Biological Activity

Heterocyclic Scaffold Exploration

Thiophene Derivatives in Drug Discovery

Synthetic Strategies and Thiophene Construction

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. Pyrrolidinone rings are often found in drugs and are known to have a wide range of biological activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-11-5-7-13(10-14(11)18-9-3-4-15(18)19)17-23(20,21)16-8-6-12(2)22-16/h5-8,10,17H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMYCJNTKGCXRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)

![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)

![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)

![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)